3-Tropanyl 4'-tert-butylatropate hydrochloride hemihydrate

Description

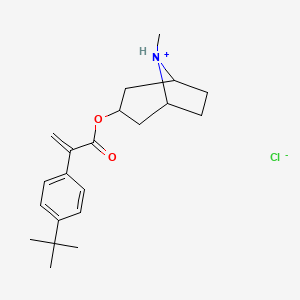

3-Tropanyl 4'-tert-butylatropate hydrochloride hemihydrate is a tropane alkaloid derivative characterized by a tropanyl ester group, a tert-butyl-substituted aromatic ring, and a hydrochloride salt stabilized in a hemihydrate crystalline form. The hemihydrate structure (0.5 water molecules per formula unit) enhances its stability and solubility, critical for pharmaceutical applications.

Tropane derivatives are known for their anticholinergic or neuropharmacological activity. The tert-butyl group may influence lipophilicity and receptor binding, while the hydrochloride salt improves bioavailability. The hemihydrate form likely mitigates hygroscopicity, a common challenge in anhydrous salts .

Properties

CAS No. |

64048-72-2 |

|---|---|

Molecular Formula |

C21H30ClNO2 |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-tert-butylphenyl)prop-2-enoate;chloride |

InChI |

InChI=1S/C21H29NO2.ClH/c1-14(15-6-8-16(9-7-15)21(2,3)4)20(23)24-19-12-17-10-11-18(13-19)22(17)5;/h6-9,17-19H,1,10-13H2,2-5H3;1H |

InChI Key |

NNADEMKNXDZEKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=C)C(=O)OC2CC3CCC(C2)[NH+]3C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate typically involves the reaction of tropane derivatives with tert-butyl esters under specific conditions. The process may include steps such as esterification, hydrolysis, and crystallization to obtain the final product. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These methods ensure the consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

3-Tropanyl 4'-tert-butylatropate hydrochloride hemihydrate has the molecular formula and a molecular weight of approximately 342.3 g/mol. Its structure features a tropane ring, which is often associated with various biological activities. The tert-butyl group contributes to the compound's lipophilicity, influencing its pharmacokinetic properties .

Medicinal Chemistry Applications

-

Drug Development :

- The incorporation of the tert-butyl group in bioactive compounds has been studied for its effects on metabolic stability and lipophilicity. Research indicates that while this group can enhance solubility, it may also lead to increased lipophilicity, which can affect drug absorption and distribution .

- Case studies have shown that derivatives of 3-Tropanyl 4'-tert-butylatropate hydrochloride are being explored as potential treatments for various conditions, including neurological disorders and pain management.

-

Structure-Activity Relationships :

- The compound serves as a model for studying structure-activity relationships (SAR) in drug design. By modifying the substituents on the tropane ring, researchers can assess how these changes impact biological activity and pharmacological profiles.

- For example, variations in the substituent groups can lead to different affinities for target receptors, influencing therapeutic efficacy and safety profiles .

-

Pharmacological Studies :

- In vitro and in vivo studies have investigated the pharmacological effects of this compound. These studies focus on its potential as an anticholinergic agent, exploring its mechanism of action and therapeutic applications in treating conditions such as overactive bladder and gastrointestinal disorders .

Case Study 1: Anticholinergic Activity

A study evaluated the anticholinergic properties of various tropane derivatives, including this compound. The results indicated that modifications to the tropane structure significantly affected receptor binding affinity and selectivity, suggesting potential for developing targeted therapies with reduced side effects.

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of tropane derivatives in liver microsomes. The findings revealed that the presence of the tert-butyl group influenced metabolic pathways, highlighting the importance of structural modifications in optimizing drug candidates for clinical use .

Mechanism of Action

The mechanism of action of 3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may influence lipid metabolism by targeting androgen receptor-regulated pathways .

Comparison with Similar Compounds

Structural and Hydration State Comparisons

Table 1: Key Physical Properties of Hemihydrate and Related Compounds

*Note: Estimated molecular weight based on structural analogy.

Key Observations :

- Hydration Impact: Hemihydrates like paroxetine HCl and chlorobutanol exhibit improved stability over anhydrous forms, reducing decomposition risks during storage .

- Functional Groups : The tropanyl moiety in the title compound contrasts with paroxetine’s benzodioxol ring, suggesting divergent receptor interactions.

Pharmacological and Solubility Profiles

Table 2: Pharmacological and Solubility Data

*Note: Data inferred from structural analogs.

Analysis :

- Solubility: The title compound’s moderate solubility aligns with hemihydrates like chlorobutanol, which balances lipophilicity and aqueous dispersibility . Paroxetine’s lower solubility reflects its aromatic bulk .

Biological Activity

3-Tropanyl 4'-tert-butylatropate hydrochloride hemihydrate is a compound with notable biological activity, particularly in the context of neuropharmacology and receptor modulation. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is a derivative of tropate, which is known for its interactions with various neurotransmitter systems. Its chemical structure contributes to its biological activity, particularly in modulating cholinergic and serotonergic pathways.

The compound primarily acts as an antagonist at the nicotinic acetylcholine receptors (nAChRs) and has been implicated in the modulation of serotonin receptors (5-HT). These interactions are crucial for its neuroprotective and anti-inflammatory effects.

Table 1: Summary of Biological Activities

Pharmacological Effects

- Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties by preventing neuronal death in models of neurodegeneration. This is achieved through the inhibition of apoptotic pathways mediated by nAChRs.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by modulating immune responses, potentially through its effects on cytokine production.

- Antiemetic Activity : Its role as a 5-HT receptor antagonist suggests efficacy in managing nausea and vomiting, particularly in chemotherapy-induced emesis.

Case Study 1: Neuroprotection in Huntington's Disease Models

Research utilizing cell models of Huntington's Disease demonstrated that treatment with the compound significantly reduced cell death associated with mutant huntingtin protein toxicity. The protective effect was linked to the activation of phospho-PKA pathways, highlighting the importance of intracellular signaling in mediating neuroprotection .

Case Study 2: Anti-inflammatory Response

In an experimental setup involving lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests its potential utility in conditions characterized by excessive inflammation .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of related compounds, emphasizing that modifications at specific positions can significantly alter biological potency. For instance, the presence of bulky substituents like tert-butyl enhances receptor binding affinity and selectivity .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing and purifying 3-Tropanyl 4'-tert-butylatropate hydrochloride hemihydrate?

- Methodological Answer : Synthesis typically involves recrystallization in the presence of hydrochloric acid and water to stabilize the hemihydrate form. For example, apomorphine hydrochloride hemihydrate is synthesized using orthophosphoric acid and purified via sodium chloride washes and silica gel chromatography . Analytical purity (≥98%) is ensured using LC-MS grade solvents and techniques like reverse-phase HPLC . Critical steps include controlling hydration levels via thermogravimetric analysis (TGA) and verifying stoichiometry with Karl Fischer titration .

Q. Which analytical techniques are most reliable for characterizing the crystalline structure and hydration state of this compound?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Identifies unique crystallographic patterns of the hemihydrate form, distinguishing it from anhydrous or alternative polymorphs .

- Nuclear Magnetic Resonance (NMR) : Confirms the tropanyl and tert-butylatropate moieties via ¹H/¹³C chemical shifts, with D₂O exchange to detect labile protons from water molecules .

- Dynamic Vapor Sorption (DVS) : Quantifies hydration/dehydration behavior under controlled humidity, critical for stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data across different experimental conditions?

- Methodological Answer : Contradictions often arise from polymorphic variability or hydration-state changes. A systematic approach includes:

- Phase Diagrams : Map solubility vs. temperature/pH to identify regions where hemihydrate dominates .

- Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH) and monitor form conversion via XRPD and HPLC .

- Multivariate Analysis : Apply factorial design to isolate factors (e.g., solvent polarity, cooling rates) influencing crystallization outcomes .

Q. What experimental strategies are effective in identifying and stabilizing polymorphs of this compound?

- Methodological Answer :

- High-Throughput Crystallization Screens : Test >100 solvent/antisolvent combinations to nucleate alternative forms .

- Seeding Techniques : Introduce hemihydrate "seeds" during crystallization to suppress anhydrate formation .

- Co-Crystallization Agents : Additives like HEPES buffer or polyoxyethylene sorbitan monooleate (Tween-20) can stabilize the hemihydrate lattice .

Q. How can researchers optimize the synthesis process to minimize byproducts and improve yield?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (e.g., molar ratios, temperature). For example, apomorphine hydrochloride hemihydrate synthesis maximizes yield by controlling ethyl acetate volumes and reaction time .

- In-line PAT (Process Analytical Technology) : Implement real-time FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression Models : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data, accounting for hemihydrate-specific bioavailability .

- ANOVA with Post Hoc Tests : Compare treatment groups in in vivo/in vitro assays, adjusting for covariates like hydration-state variability .

Q. How should researchers address discrepancies between computational predictions and experimental results in molecular docking studies?

- Methodological Answer :

- Force Field Refinement : Use molecular dynamics simulations with explicit water molecules to model hemihydrate-specific hydrogen bonding .

- Crystallographic Validation : Cross-reference docking poses with X-ray structures of the target protein-ligand complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.